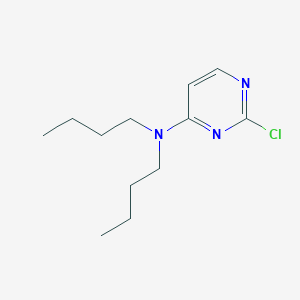

N,N-dibutyl-2-chloropyrimidin-4-amine

Description

Structure

2D Structure

Properties

CAS No. |

1248999-63-4 |

|---|---|

Molecular Formula |

C12H20ClN3 |

Molecular Weight |

241.76 g/mol |

IUPAC Name |

N,N-dibutyl-2-chloropyrimidin-4-amine |

InChI |

InChI=1S/C12H20ClN3/c1-3-5-9-16(10-6-4-2)11-7-8-14-12(13)15-11/h7-8H,3-6,9-10H2,1-2H3 |

InChI Key |

NZHSTQKKDAOOPY-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C1=NC(=NC=C1)Cl |

Canonical SMILES |

CCCCN(CCCC)C1=NC(=NC=C1)Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

N,N-Dibutyl-2-chloropyrimidin-4-amine has shown promise in several pharmaceutical applications:

Antimicrobial Activity

Research indicates that derivatives of chloropyrimidine compounds exhibit significant antimicrobial properties. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics or antifungal agents .

Anticancer Research

Compounds containing pyrimidine rings are often explored for their anticancer potential. This compound has been evaluated for its ability to induce apoptosis in cancer cells, with preliminary results suggesting it may inhibit tumor growth through specific molecular pathways .

Agrochemical Applications

The compound is also relevant in the field of agrochemicals:

Herbicide Development

Due to its structural similarity to known herbicides, this compound is being investigated as a potential herbicide. Its efficacy against specific weed species could provide a new tool for agricultural management .

Insect Repellents

Research into the insecticidal properties of pyrimidine derivatives suggests that this compound may serve as an active ingredient in insect repellents, offering a safer alternative to traditional chemical insecticides .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key pyrimidine derivatives from the evidence are compared below:

Key Observations :

- Lipophilicity : The dibutyl groups in the target compound enhance lipophilicity compared to benzyl () or pyrazole () substituents. This may improve membrane permeability but reduce aqueous solubility.

- Steric Effects : The bulky dibutyl groups may hinder access to active sites in biological systems, contrasting with smaller substituents like methyl or halogens ().

Physical and Spectral Properties

Notes:

Comparison with Analogues :

Challenges :

- Dibutylamine’s lower nucleophilicity compared to aromatic amines may necessitate longer reaction times or higher temperatures.

Preparation Methods

Reaction Conditions and Procedure

- Starting Material: 2,4-Dichloropyrimidine

- Nucleophile: Dibutylamine (secondary aliphatic amine)

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethylene glycol dimethyl ether

- Catalysts/Additives: Sometimes aluminum chloride (AlCl3) or potassium carbonate (K2CO_3) are used to facilitate substitution

- Temperature: Typically heated between 80°C to 130°C

- Reaction Time: Several hours (2–10 hours depending on conditions)

Typical Procedure:

2,4-Dichloropyrimidine is reacted with dibutylamine in the presence of a base or catalyst under heating. The nucleophilic substitution occurs preferentially at the 4-position chlorine due to electronic and steric factors, yielding this compound with retention of the 2-position chlorine.

Representative Literature Example

In a study synthesizing 4-substituted 2-chloropyrimidines, nucleophilic substitution was performed by reacting 2,4-dichloropyrimidine with various secondary amines, including dibutylamine, to afford the corresponding 4-aminopyrimidines in moderate to good yields (50-75%).

Alternative Methods Using 2-Chloropyrimidin-4-amine Intermediates

Another approach involves preparing 2-chloropyrimidin-4-amine first, followed by N-alkylation or amination with dibutylamine.

- Step 1: Synthesis of 2-chloropyrimidin-4-amine via reduction of 2-chloro-4-nitropyrimidine or nucleophilic substitution of 2,4-dichloropyrimidine with ammonia or primary amines.

- Step 2: Reaction of 2-chloropyrimidin-4-amine with dibutylamine under heating to introduce the dibutylamino group on the 4-position nitrogen.

This stepwise approach can offer better control over substitution and purity but may involve more synthetic steps.

Use of Dimethylformamide (DMF) as Solvent and Reagent

DMF is frequently used as a solvent and sometimes as a reagent in pyrimidine amination reactions. It can facilitate nucleophilic substitution and act as a methylating agent in some cases.

- Heating 2-chloropyrimidine derivatives with dibutylamine in DMF at elevated temperatures (around 130°C) promotes substitution at the 4-position.

- Potassium carbonate or other bases are often added to neutralize formed acids and drive the reaction forward.

Reaction Optimization and Yields

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Temperature | 80°C – 130°C | Higher temperatures increase reaction rate but may cause side reactions |

| Solvent | DMF, ethylene glycol dimethyl ether | Polar aprotic solvents favor nucleophilic substitution |

| Catalyst/Base | AlCl3, K2CO_3 | Catalysts can improve yield and selectivity |

| Reaction Time | 2 – 10 hours | Longer times increase conversion but risk decomposition |

| Yield | 50% – 75% | Dependent on purity of reagents and reaction conditions |

Purification and Characterization

- The crude product is typically purified by silica gel column chromatography or recrystallization.

- Characterization includes NMR spectroscopy (¹H, ¹³C), mass spectrometry, and melting point determination to confirm structure and purity.

Summary of Key Research Findings

- Nucleophilic substitution on 2,4-dichloropyrimidine with dibutylamine is the most direct and widely used method for synthesizing this compound.

- The reaction proceeds efficiently under heating in polar aprotic solvents with or without catalysts.

- Alternative multi-step methods involving intermediate 2-chloropyrimidin-4-amine provide routes with potentially higher selectivity.

- Reaction conditions such as temperature, solvent, and base significantly affect yield and purity.

- The compound has been synthesized with yields ranging from 50% to 75% under optimized conditions.

Q & A

Basic: What are the optimal synthetic routes for preparing N,N-dibutyl-2-chloropyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step nucleophilic substitution and alkylation. A common approach starts with 2-chloropyrimidin-4-amine, reacting it with dibutylamine under basic conditions (e.g., K₂CO₃ or LiH in DMF) at 80–100°C for 12–24 hours . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield. Optimization includes:

- Temperature control : Elevated temperatures reduce reaction time but may increase side products.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) can improve alkylation efficiency.

Yield improvements (70–85%) are achievable by monitoring progress via TLC or HPLC .

Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Confirm substitution patterns and purity. For example, the chlorine atom at C2 deshields adjacent protons (δ 8.2–8.5 ppm for pyrimidine H) .

- HPLC : Assess purity (≥95% using C18 columns, acetonitrile/water mobile phase) .

- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 271.8) .

- Elemental analysis : Validate C, H, N, and Cl content (±0.3% deviation) .

Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and hydrogen-bonding networks. For example:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Structure solution : SHELXD identifies heavy atoms (Cl), while SHELXL refines anisotropic displacement parameters.

- Validation : Check R-factors (<5%), residual density (<0.5 eÅ⁻³), and geometry (e.g., pyrimidine ring planarity ±0.02 Å) .

Hydrogen bonds (N–H⋯N/O) and π-π stacking interactions can explain stability and reactivity trends .

Advanced: How do substituents (e.g., Cl, butyl groups) influence the biological activity of pyrimidin-4-amine derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Chlorine at C2 : Enhances electrophilicity, improving binding to targets like kinases or DNA .

- N,N-Dibutyl groups : Increase lipophilicity (logP ~3.5), enhancing membrane permeability but potentially reducing solubility .

- Comparative assays : Replace Cl with F or methyl groups to evaluate potency changes. For example, 2-fluoro analogs show reduced inhibition of acetylcholinesterase (IC₅₀ >100 μM vs. 15 μM for Cl) .

Advanced: How should researchers address contradictory data in solubility or bioactivity studies of this compound?

Methodological Answer:

Contradictions arise from:

- Solvent variability : DMSO enhances solubility but may denature proteins, skewing bioassays .

- Protocol differences : Standardize incubation times (e.g., 24h for stability tests) and temperature (25°C vs. 37°C) .

- Replicate experiments : Use triplicate samples and statistical tools (e.g., ANOVA) to identify outliers.

- Cross-validate : Compare HPLC purity data with NMR integrals to rule out impurity effects .

Advanced: What strategies improve solubility and formulation for in vitro studies?

Methodological Answer:

- Co-solvents : Use 10% DMSO or β-cyclodextrin (20 mM) to solubilize hydrophobic derivatives .

- Surfactants : Tween-80 (0.1% v/v) stabilizes aqueous suspensions.

- Salt formation : Explore HCl or oxalate salts (e.g., 381687-57-6 analog) to enhance crystallinity and solubility .

Advanced: How can stability issues (hydrolysis, oxidation) be mitigated during storage and handling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.